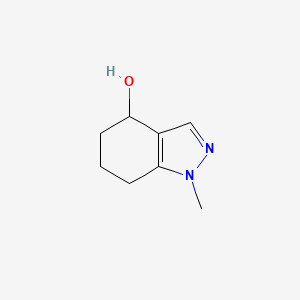
9-(4-bromobutyl)-9H-carbazole
概要
説明
9-(4-bromobutyl)-9H-carbazole is an organic compound with a molecular formula of C14H14BrN that has recently been studied for its potential applications in scientific research. This compound is a member of the carbazole family, which is a large group of compounds that share a common core structure. It is synthesized by a process known as the Suzuki coupling reaction, which is a type of chemical reaction that involves the use of a palladium catalyst. This compound has been studied for its potential use in a variety of scientific research applications, including its mechanism of action, biochemical and physiological effects, and lab experiments.
科学的研究の応用
Structural and Physical Characteristics
- The compound 9-(4-Bromobutyl)-9H-carbazole has been studied for its structural properties. In this compound, the bromobutyl group is positioned on one side of the carbazole ring plane, forming a zigzag shape. The dihedral angle between the two benzene rings of the carbazole is very small, only 0.55°. This structural feature is critical in understanding its physical and chemical behavior. The crystal structure is primarily stabilized by van der Waals interactions (Qingpeng Wang et al., 2012).
Biological Activity and Transformation
- 9H-Carbazole derivatives, including this compound, are noted for their versatile pharmacological applications. Research on bacterial transformation of these derivatives has shown that they can be metabolically converted into various hydroxylated metabolites, which could potentially be used in different pharmacological contexts (Doreen Waldau et al., 2009).
Antimicrobial Activities
- There has been a focus on synthesizing new heterocyclic derivatives of 9H-carbazole, aiming to evaluate their potential as antimicrobial agents. This includes the exploration of this compound derivatives, indicating the compound's relevance in developing new antimicrobial solutions (N. Salih et al., 2016).
Medicinal Chemistry and Natural Products
- The carbazole scaffold, which includes this compound, has gained significant interest in medicinal chemistry. Modifications of this structure have been found to exhibit a range of biological activities, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. This indicates the potential of this compound in the development of various medicinal agents (L. S. Tsutsumi et al., 2016).
Luminescence and Material Science
- Carbazole derivatives, including this compound, have been investigated for their luminescence properties. This research is particularly relevant in the field of material science, where such compounds can be used in the development of luminescent materials with potential applications in various technologies (Gui‐Mei Tang et al., 2021).
Safety and Hazards
9-(4-bromobutyl)-9H-carbazole can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .
特性
IUPAC Name |
9-(4-bromobutyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN/c17-11-5-6-12-18-15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCQFUSWIBGIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552271 | |
| Record name | 9-(4-Bromobutyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10420-20-9 | |
| Record name | 9-(4-Bromobutyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-Bromobutyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the bromobutyl group in 9-(4-Bromobutyl)-9H-carbazole?
A1: The bromobutyl group in this compound plays a crucial role in dictating the molecule's spatial arrangement. Research indicates that this group adopts a zigzag conformation and extends to one side of the otherwise planar carbazole ring system. [, ] This specific orientation influences the molecule's overall shape and potentially its interactions with other molecules. []
Q2: Are there any notable intermolecular interactions observed in the crystal structure of this compound?
A2: Interestingly, the crystal packing of this compound is primarily governed by weak van der Waals forces. [] While the molecule possesses a bromine atom, which could potentially engage in halogen bonding, no significant directional intermolecular contacts are reported in the crystallographic studies. []
Q3: Has the synthesis of this compound been explored using any specific methods?
A3: Yes, one study highlights the successful synthesis of this compound employing the phase transfer catalysis method. [] While the specific details of the reaction conditions are not provided in the abstract, this finding suggests the viability of this synthetic approach for obtaining the compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

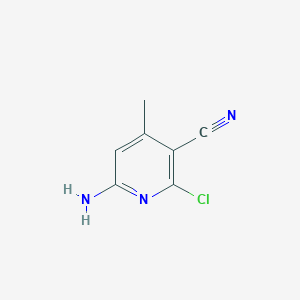
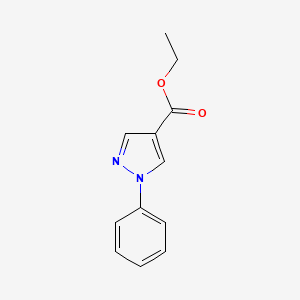
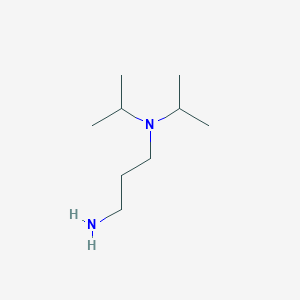
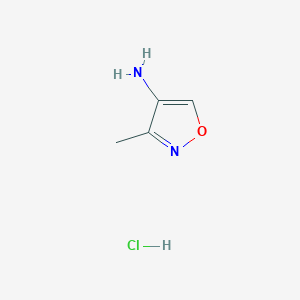
![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)

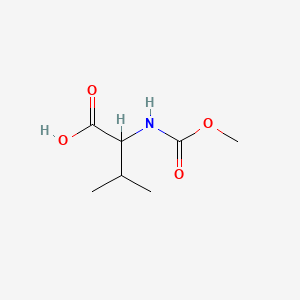


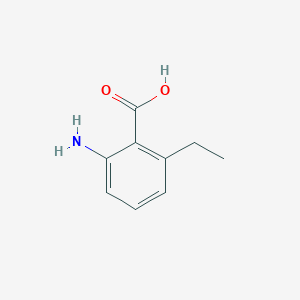
![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
